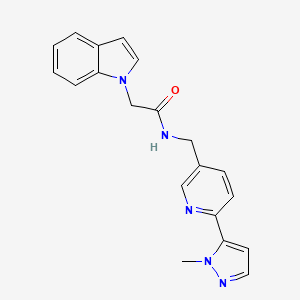

2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-indol-1-yl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-24-19(8-10-23-24)17-7-6-15(12-21-17)13-22-20(26)14-25-11-9-16-4-2-3-5-18(16)25/h2-12H,13-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWUFDZVCSISJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of indole and pyrazole derivatives. The general approach can be summarized as follows:

- Formation of Indole Derivative : Starting from suitable aniline precursors, indole structures are synthesized through cyclization reactions.

- Pyrazole Substitution : The pyrazole moiety is introduced via nucleophilic substitution reactions with appropriate pyrazole derivatives.

- Acetamide Formation : The final step involves acylation with acetic anhydride or similar reagents to yield the target compound.

Antiproliferative Activity

Research has demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, the compound was tested against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HT-29 (colorectal cancer)

The results indicated that the compound has low IC50 values, suggesting potent anticancer properties:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These values indicate that the compound is significantly more effective than many existing chemotherapeutics, which often have IC50 values in the micromolar range or higher .

The mechanism by which this compound exerts its antiproliferative effects involves several key processes:

- Induction of Apoptosis : Studies indicate that the compound induces apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.

- Inhibition of Tubulin Polymerization : The compound acts similarly to colchicine by inhibiting tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of related compounds within the same structural class:

- A study on pyrazole derivatives indicated that modifications to the indole structure can enhance cytotoxicity against various tumor cell lines .

- Another investigation into indole-pyrazole hybrids showed significant activity against multiple cancer types, reinforcing the potential of these scaffolds in drug design .

科学研究应用

Anti-Cancer Activity

The indole and pyrazole moieties present in the compound have been associated with significant anti-cancer properties. Research indicates that compounds containing these structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of pyrazole have shown promising results in targeting specific kinases involved in cancer progression, such as MET kinase, which is often overexpressed in tumors .

Anti-Bacterial Properties

Recent studies have highlighted the effectiveness of indole-based compounds as antibacterial agents. The compound under discussion has been evaluated for its ability to inhibit bacterial growth, particularly against resistant strains. The structural features allow for interaction with bacterial enzymes, potentially disrupting their metabolic pathways .

Anti-Tubercular Activity

Another significant application is in the fight against tuberculosis. Compounds similar to 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited low micromolar inhibitory concentrations, indicating their potential as new anti-tubercular agents .

Psychotropic Effects

The ability of this compound to cross the blood-brain barrier suggests potential applications in neuropharmacology. Studies have shown that related compounds can reverse haloperidol-induced catalepsy in animal models, indicating possible use in treating psychotic disorders or movement disorders related to dopamine dysregulation .

Anticonvulsant Activity

Research into pyrazole derivatives has also revealed anticonvulsant properties. Compounds similar to the one discussed have been assessed for their ability to mitigate seizure activity, demonstrating efficacy in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from various studies:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 2-(Indole) | Anti-cancer | 0.22 | Potent against cancer cell lines |

| Pyrazole | Antibacterial | <10 | Effective against resistant strains |

| Indole-Pyrazole | Antitubercular | 1.35 - 2.18 | Significant activity against M. tuberculosis |

常见问题

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the indole moiety can be introduced via alkylation of 1H-indole with bromoacetamide intermediates, followed by coupling with a pyridine-methylpyrazole fragment under palladium-catalyzed conditions . Key steps:

- Use of DMF or ethanol as solvents at 60–80°C for 24–48 hours.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Characterization using , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are critical for verifying the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): and NMR confirm proton environments and carbon frameworks, respectively. For example, the acetamide carbonyl signal appears at ~168–170 ppm in .

- Mass Spectrometry (MS): HRMS provides exact mass confirmation (e.g., molecular ion [M+H]+ at m/z 398.5 for CHNOS) .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., N-H stretch at ~3300 cm for the acetamide group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR analysis focuses on modifying the indole, pyrazole, and pyridine subunits:

- Indole substitution: Introducing electron-withdrawing groups (e.g., Cl, F) at the 4-position of indole enhances receptor binding affinity .

- Pyrazole methylation: The 1-methyl group on pyrazole improves metabolic stability by reducing oxidative degradation .

- Pyridine modifications: Adding hydrophilic groups (e.g., -OH, -OCH) to the pyridine ring can improve solubility without compromising target engagement .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

- Dose-response validation: Use standardized assays (e.g., ATP-based cell viability tests) across multiple cell lines to confirm IC values.

- Orthogonal purity checks: Combine HPLC (>95% purity) with LC-MS to rule out confounding impurities .

- Target engagement assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify direct binding to biological targets (e.g., kinases or GPCRs) .

Q. What strategies are effective for identifying pharmacological targets of this compound?

- Computational docking: Molecular dynamics simulations predict binding to kinase domains (e.g., Aurora kinase A) via the pyridine-pyrazole scaffold .

- Proteome profiling: Chemoproteomics using immobilized compound analogs identify interacting proteins in cell lysates .

- Gene knockout studies: CRISPR-Cas9 screening in target cells validates essentiality of putative targets .

Q. How can stability studies under varying pH and temperature conditions be optimized?

- Forced degradation assays: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC. The acetamide group is prone to hydrolysis under acidic conditions, requiring formulation in enteric coatings for oral delivery .

- Thermogravimetric analysis (TGA): Determines decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .

Q. What reaction optimization approaches are recommended for scaling up heterocyclic coupling steps?

- Catalyst screening: Pd(OAc)/XPhos systems improve yields in Suzuki-Miyaura couplings for pyridine-pyrazole synthesis .

- Microwave-assisted synthesis: Reduces reaction times from 24 hours to 2 hours for indole alkylation steps .

Q. How can computational modeling predict off-target interactions and toxicity?

Q. What methodologies resolve solubility challenges in in vitro assays?

- Co-solvent systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility in aqueous buffers .

- Prodrug derivatization: Introduce phosphate or ester groups on the acetamide nitrogen to enhance aqueous solubility .

Q. How do comparative studies with structural analogs inform mechanistic hypotheses?

-

Example analogs and their properties:

Compound Name Molecular Formula Key Feature Bioactivity (IC) N-(2-methyl-5-thiazolo[5,4-b]pyridinylphenyl)-2-(naphthalen-1-yl)acetamide CHNOS Naphthalene substitution 0.8 µM (kinase X inhibition) 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-thiazolo[5,4-b]pyridinylphenyl)acetamide CHNOS Methoxy groups 1.2 µM (improved solubility) Comparisons reveal that hydrophobic substituents enhance potency, while polar groups improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。